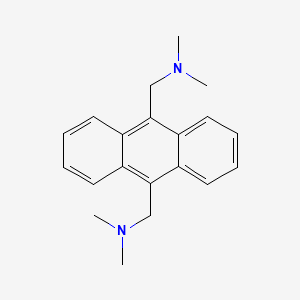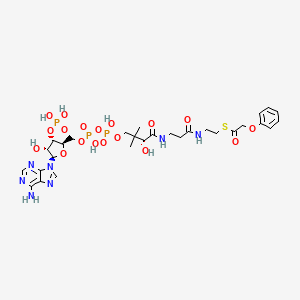
Phenoxyacetyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenoxyacetyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of phenoxyacetic acid. It derives from a phenoxyacetic acid.
Applications De Recherche Scientifique
Oligonucleotide Synthesis : Phenoxyacetyl groups are used to protect the exocyclic amino function of purine bases in oligonucleotide synthesis. This approach, involving phenoxyacetyl protection, helps avoid side reactions and improves the efficiency of the process (Chaix, Molko, & Teoule, 1989).
Enzyme Immobilization and Chromatography : Phenoxyacetyl cellulose has been found useful for immobilizing enzymes and in hydrophobic chromatography of proteins. Its resistance to enzymatic hydrolysis, compared to soluble esters, makes it a valuable tool in biochemical technology (Dixon, Andrews, & Butler, 1979).
Biosynthesis of Bioplastics : In the context of polyhydroxyalkanoates (PHA) biosynthesis, a family of biodegradable bioplastics, the acetoacetyl-CoA pathway plays a crucial role. By engineering this pathway, it's possible to diversify PHA structures, which opens up opportunities for low-cost and high-value applications (Chen, Hajnal, Wu, Lv, & Ye, 2015).
Metabolic Characterization in Microbial Strains : Phenoxyacetyl-CoA is significant in the metabolism of Penicillium chrysogenum, a fungus used in antibiotic production. It serves as a precursor in biosynthetic pathways, contributing to the understanding of metabolic fluxes in microbial strains (Christensen, Thykær, & Nielsen, 2000).
Polyester Production and Degradation : In studies related to poly-3-d-hydroxybutyrate (or PHB), a polyester used in biodegradable plastics, the role of enzymes like acetoacetyl-CoA reductase is emphasized. These enzymes are critical for both the synthesis and degradation of PHB, providing insights into the molecular mechanisms and potential applications (Uchino, Saito, Gebauer, & Jendrossek, 2007).
Understanding Enzymatic Mechanisms : Research into the crystal structure of enzymes like (R)-3-hydroxybutyryl-CoA dehydrogenase, which catalyzes the reduction of acetoacetyl-CoA, provides insights into their catalytic mechanisms. This knowledge is instrumental in biotechnological applications, particularly in the synthesis of bioplastics and biofuels (Kim, Chang, Kim, & Kim, 2013).
Propriétés
Nom du produit |
Phenoxyacetyl-CoA |
|---|---|
Formule moléculaire |
C29H42N7O18P3S |
Poids moléculaire |
901.7 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-phenoxyethanethioate |
InChI |
InChI=1S/C29H42N7O18P3S/c1-29(2,24(40)27(41)32-9-8-19(37)31-10-11-58-20(38)13-49-17-6-4-3-5-7-17)14-51-57(47,48)54-56(45,46)50-12-18-23(53-55(42,43)44)22(39)28(52-18)36-16-35-21-25(30)33-15-34-26(21)36/h3-7,15-16,18,22-24,28,39-40H,8-14H2,1-2H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t18-,22-,23-,24+,28-/m1/s1 |
Clé InChI |
SBPBPUFWNOBPMN-CECATXLMSA-N |
SMILES isomérique |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)COC4=CC=CC=C4)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)COC4=CC=CC=C4)O |
SMILES canonique |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)COC4=CC=CC=C4)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



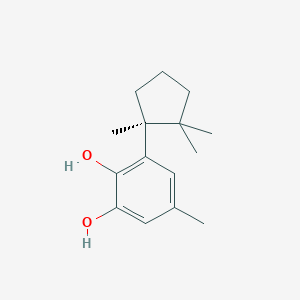
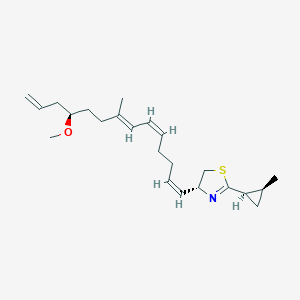



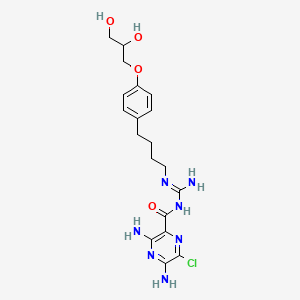
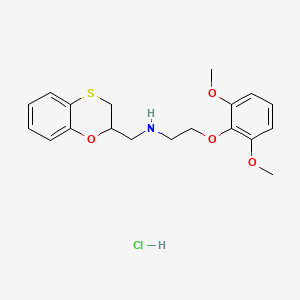
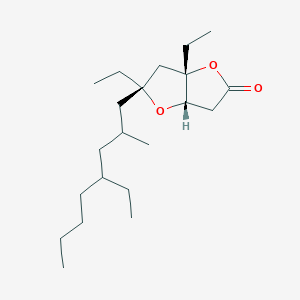
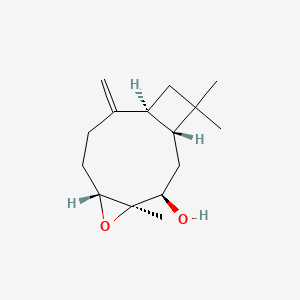
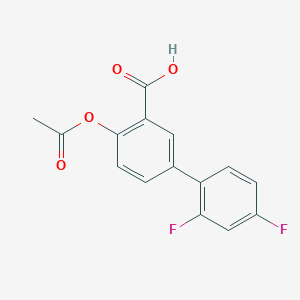
![[(1R,4S,4aS,8aS)-3,4-diformyl-4-hydroxy-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] (2E,4E,6E)-octa-2,4,6-trienoate](/img/structure/B1246138.png)


